2-Ethyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine
Description
Properties
IUPAC Name |
2-ethyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-5-14-8-6-7-9-17(14)21(18,19)16-11-13(3)12(2)10-15(16)20-4/h10-11,14H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEADQRGEASBLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Substitution Reactions: The ethyl and methoxy groups are introduced through substitution reactions using suitable alkylating agents and methoxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulating Signal Transduction: Affecting signal transduction pathways to alter cellular responses
Comparison with Similar Compounds
Substituent Analysis of Aromatic Moieties
| Compound Name | Aromatic Substituents | Piperidine Substituents | CAS Number |
|---|---|---|---|
| 2-Ethyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine | 2-methoxy, 4,5-dimethyl | 2-ethyl | Not listed |
| 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine | 4-methoxy, 3-methyl | 3,5-dimethyl | 914619-20-8 |
| 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine | 4-methoxy, 2,5-dimethyl | 3,5-dimethyl | 914619-19-5 |
| 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole | 4-propoxy (naphthyl) | 2-ethyl (imidazole core) | 1043689-26-4 |
Key Observations :
- Methyl Group Arrangement: The 4,5-dimethyl substitution on the phenyl ring (target) creates a sterically crowded environment, which could lower solubility compared to analogs with fewer methyl groups (e.g., CAS 914619-19-5 has 2,5-dimethyl substitution, leaving position 4 unoccupied) .
- Naphthyl vs.
Piperidine vs. Imidazole Core
Alkoxy Chain Variations
- Propoxy vs. Methoxy : The 4-propoxy group in CAS 1043689-26-4 introduces a longer alkyl chain, increasing hydrophobicity and possibly prolonging half-life in vivo compared to methoxy-containing analogs .
Research Findings and Implications
- Solubility Trends : Methyl and ethyl groups on the piperidine or aromatic ring reduce aqueous solubility, as seen in analogs like CAS 914619-19-5. The target compound’s 2-ethyl and 4,5-dimethyl groups likely exacerbate this effect.
- Enzyme Binding : Para-methoxy substituents (e.g., CAS 914619-20-8) are associated with stronger hydrogen bonding to enzyme active sites in sulfonamide inhibitors, whereas the target’s ortho-methoxy may prioritize steric effects over electronic contributions .
- Synthetic Challenges : Ortho-substituted aryl sulfonyl derivatives (like the target) often require regioselective synthesis, increasing complexity compared to para-substituted analogs.
Biological Activity
2-Ethyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine is a synthetic compound classified within the piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
- Molecular Formula : C16H25NO3S
- Molecular Weight : 311.4 g/mol
- CAS Number : 496015-51-1
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Sulfonyl Group Introduction : Achieved through sulfonylation reactions with sulfonyl chlorides.
- Substitution Reactions : Involves the introduction of ethyl and methoxy groups via alkylating agents.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It potentially inhibits enzymes involved in critical biochemical pathways, which could lead to therapeutic effects in various diseases.
- Signal Transduction Modulation : Alters signal transduction pathways that affect cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics.
-
Study on Anticancer Potential :
- Objective : Assess cytotoxic effects on breast cancer cell lines (MCF-7).
- Method : MTT assay was utilized to measure cell viability.
- Results : Significant reduction in cell viability was observed at higher concentrations of the compound, indicating potential for further development as an anticancer agent.
Data Summary Table
| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Effective inhibition observed |
| Antimicrobial | Escherichia coli | Disk diffusion | Comparable efficacy to standard antibiotics |
| Anticancer | MCF-7 (breast cancer) | MTT assay | Significant cytotoxicity at high concentrations |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine, and how can reaction parameters be systematically optimized?
- Methodology : Utilize factorial design experiments to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) can refine conditions for yield maximization and byproduct minimization. For sulfonylation steps, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry based on nucleophilicity of the piperidine nitrogen . Compare with analogous sulfonyl-piperidine syntheses, such as 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, to infer optimal sulfonating agents (e.g., sulfonyl chlorides) and reaction times .
Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR, focusing on the sulfonyl group’s deshielding effects (~3.1–3.5 ppm for methoxy protons) and piperidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to resolve impurities. Validate purity against pharmacopeial standards (e.g., EP impurity C protocols) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, noting fragmentation patterns characteristic of sulfonamide cleavage .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodology : Store under inert atmosphere (argon) at –20°C to prevent sulfonamide hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Follow safety protocols for sulfonamide derivatives: use fume hoods, nitrile gloves, and avoid aqueous workups without pH control to minimize decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum mechanics, molecular dynamics) predict the reactivity or biological targets of this sulfonamide-piperidine derivative?
- Methodology : Apply density functional theory (DFT) to calculate sulfonamide group electrophilicity and piperidine ring puckering energetics. Use molecular docking (AutoDock Vina) to screen against protein targets (e.g., carbonic anhydrase isoforms). Cross-validate with ICReDD’s reaction path search methods, integrating quantum calculations and experimental data to predict regioselectivity in sulfonylation reactions .
Q. What strategies resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodology :
- Meta-analysis : Apply hierarchical Bayesian models to account for inter-study variability in IC values.
- Experimental Harmonization : Standardize assay conditions (e.g., buffer pH, cell line passage number) to reduce variability. For pharmacokinetic discrepancies, use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro absorption data to in vivo outcomes .
Q. What methodologies identify and quantify impurities or degradation products during synthesis or storage?
- Methodology :
- Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic stress. Analyze degradants via LC-MS/MS, referencing pharmacopeial impurity standards (e.g., EP impurity C analogs) .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify major impurities .
Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties, and what in vitro/in vivo models are appropriate for evaluation?
- Methodology :
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption, noting sulfonamide’s impact on passive diffusion.
- Microsomal Stability : Incubate with human liver microsomes (HLMs) to assess metabolic liability. Compare with structurally related compounds like 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide, which shows enhanced metabolic stability due to halogen substitution .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining reaction efficiency and product quality?
- Methodology : Implement continuous-flow reactors for exothermic sulfonylation steps, optimizing residence time and mixing efficiency. Use computational fluid dynamics (CFD) to model heat transfer and avoid hotspots. Reference CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for scalability criteria .
Q. How do stereochemical variations (e.g., at chiral centers) impact biological activity, and what chiral resolution techniques are effective?
- Methodology :
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
- Circular Dichroism (CD) : Correlate absolute configuration with activity, as seen in E/Z isomers of piperidinyl-pyrimidinone derivatives .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
